Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate
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Overview
Description
The compound seems to be a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available from the sources I found .Scientific Research Applications
Organic Intermediate
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate can serve as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .
Synthesis of Novel Copolymers
It can be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Borylation at the Benzylic C-H Bond
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Construction of Stimulus-Responsive Drug Carriers
Boronic ester bonds, which are present in these types of compounds, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Drug Application Research
Boric acid compounds, which are related to this compound, are usually used as enzyme inhibitors or specific ligand drugs. In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Result of Action
The borylation process it is involved in can lead to the formation of new compounds, such as pinacol benzyl boronate , which can have various effects at the molecular and cellular level.
Action Environment
The compound should be stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-6-7-14-11(9-13)8-12(10-19-14)15(20)21-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAZNFZFHJVJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
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